NSC 16590-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

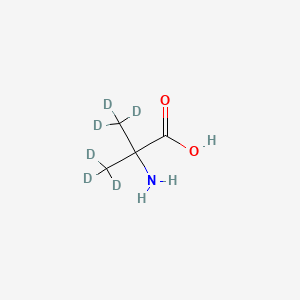

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858009 | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50348-93-1 | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of NSC 16590-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590-d6, also known by its chemical names α,α-Dimethylglycine-d6 and α-Aminoisobutanoic acid-d6, is the deuterated isotopologue of NSC 16590 (α,α-Dimethylglycine). This compound serves as a valuable tool in various research applications, particularly in mechanistic studies of biological pathways. Its primary recognized biological activity is the inhibition of endogenous ethylene production in plants. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound and its non-deuterated parent compound.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, α,α-Dimethylglycine. The data has been compiled from various chemical databases and literature sources.

Table 1: General Chemical Properties

| Property | This compound (α,α-Dimethylglycine-d6) | NSC 16590 (α,α-Dimethylglycine) |

| Synonyms | α,α-Dimethylglycine-d6, α-Aminoisobutanoic acid-d6 | α,α-Dimethylglycine, α-Aminoisobutanoic acid, AIB, 2-Methylalanine |

| Molecular Formula | C₄H₃D₆NO₂ | C₄H₉NO₂ |

| Molecular Weight | 109.16 g/mol | 103.12 g/mol |

| CAS Number | Not available | 62-57-7 |

| Appearance | White crystalline powder | White crystalline powder |

| Purity | Typically ≥98% | ≥99% |

Table 2: Physical Properties

| Property | Value for α,α-Dimethylglycine |

| Melting Point | >300 °C[1] |

| Solubility | Very easily soluble in water, poorly soluble in alcohol, insoluble in oils.[2] |

| pKa | 2.36 (at 25℃)[2] |

| LogP | -0.163 (estimated)[2] |

Structure and Spectroscopic Data

This compound is a structural analog of the amino acid glycine, with two methyl groups on the alpha-carbon. In this compound, the six hydrogen atoms of the two methyl groups are replaced with deuterium.

Table 3: Spectroscopic Data for α,α-Dimethylglycine

| Spectroscopy Type | Key Data and Observations |

| ¹H NMR | Spectra available in various solvents like D₂O and DMSO-d6.[3][4][5][6] |

| ¹³C NMR | Resonances typically observed around 172.28, 62.20, and 45.82 ppm.[7][8][9] |

| Mass Spectrometry | Detailed fragmentation patterns are available in public databases.[10][11] |

| Infrared (IR) Spectroscopy | Spectra of solid and matrix-isolated forms have been characterized.[2][12][13] |

Note: Specific spectroscopic data for this compound is limited in publicly accessible databases. However, its spectra would be expected to be very similar to the non-deuterated form, with the key difference being the absence of signals corresponding to the methyl protons in ¹H NMR and altered vibrational modes in IR spectroscopy due to the heavier deuterium isotope.

Synthesis

Mechanism of Action: Inhibition of Ethylene Biosynthesis

The primary biological activity of NSC 16590 (and by extension, its deuterated form) is the inhibition of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates a wide range of developmental processes and stress responses.

The Ethylene Biosynthesis Pathway

The biosynthesis of ethylene is a well-characterized pathway, often referred to as the Yang Cycle. It proceeds through the following key steps:

-

Methionine is converted to S-adenosyl-L-methionine (SAM) .

-

ACC synthase (ACS) catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) . This is often the rate-limiting step.

-

ACC oxidase (ACO) catalyzes the final step, the oxidation of ACC to ethylene .

Inhibition of ACC Oxidase

NSC 16590, being a structural analog of ACC, acts as a competitive inhibitor of the enzyme ACC oxidase (ACO).[1][18] By binding to the active site of ACO, it prevents the conversion of the natural substrate, ACC, into ethylene. This leads to a reduction in the overall production of ethylene by the plant tissue.

Plant Ethylene Signaling Pathway

Once ethylene is produced, it is perceived by a family of receptors, initiating a signaling cascade that leads to various physiological responses. Understanding this pathway is crucial for contextualizing the effects of ethylene inhibitors.

Experimental Protocols

In Vitro ACC Oxidase Activity Assay

This protocol is adapted from methodologies used to study ACC oxidase activity and its inhibition.

Objective: To determine the in vitro activity of ACC oxidase and the inhibitory effect of NSC 16590.

Materials:

-

Plant tissue extract containing ACC oxidase

-

Reaction buffer: 100 mM Tris-HCl (pH 7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, 1 mM dithiothreitol (DTT), 0.1% (v/v) Triton X-100, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Desalting column (e.g., Sephadex G-25)

-

Assay buffer: Reaction buffer without PVPP, supplemented with 50 μM FeSO₄ and 30 mM NaHCO₃

-

ACC solution (1 mM stock)

-

NSC 16590 (or this compound) solutions of varying concentrations

-

Gas-tight vials with rubber septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column for ethylene measurement

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold reaction buffer.

-

Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Desalt the supernatant using a Sephadex G-25 column equilibrated with the reaction buffer (without PVPP).

-

-

Enzyme Assay:

-

In a gas-tight vial, prepare the reaction mixture containing the assay buffer.

-

Add a known amount of the desalted enzyme extract.

-

For inhibition studies, add NSC 16590 solution to achieve the desired final concentrations. For the control, add an equal volume of solvent.

-

Seal the vials with rubber septa.

-

Initiate the reaction by injecting a known concentration of ACC (e.g., to a final concentration of 1 mM).

-

Incubate the vials at a constant temperature (e.g., 32°C) with shaking for a defined period (e.g., 2 hours).

-

-

Ethylene Measurement:

-

After incubation, take a headspace gas sample from each vial using a gas-tight syringe.

-

Inject the gas sample into the GC to quantify the amount of ethylene produced.

-

-

Data Analysis:

-

Calculate the rate of ethylene production (e.g., in nmol/g fresh weight/hour).

-

For inhibition studies, plot the percentage of inhibition against the concentration of NSC 16590 to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable research tool for studying ethylene biosynthesis and its regulation. Its mechanism of action as a competitive inhibitor of ACC oxidase is well-supported by the available literature. This technical guide provides a foundational understanding of its chemical properties, structure, and biological function, along with a practical experimental protocol for its characterization. Further research to elucidate a detailed synthesis protocol for the deuterated compound and to expand the spectroscopic database for this compound would be beneficial for the scientific community.

References

- 1. Showing Compound Dimethylglycine (FDB021893) - FooDB [foodb.ca]

- 2. [PDF] Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state | Semantic Scholar [semanticscholar.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000092) [hmdb.ca]

- 5. go.drugbank.com [go.drugbank.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000092) [hmdb.ca]

- 9. N,N-Dimethylglycine(1118-68-9) 13C NMR spectrum [chemicalbook.com]

- 10. massbank.eu [massbank.eu]

- 11. mzCloud – N N Dimethylglycine [mzcloud.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 15. ckisotopes.com [ckisotopes.com]

- 16. selectscience.net [selectscience.net]

- 17. liverpool.ac.uk [liverpool.ac.uk]

- 18. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 16590-d6 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC 16590 and its deuterated analogue, NSC 16590-d6, for research applications. It covers the core uses, relevant quantitative data, detailed experimental protocols, and the underlying biological pathways.

Introduction to NSC 16590 (2-Aminoisobutyric Acid)

NSC 16590 is the National Cancer Institute (NCI) designation for the non-proteinogenic amino acid, 2-Aminoisobutyric Acid (AIB) , also known as α-methylalanine. AIB is a rare amino acid found in some fungal antibiotics and meteorites. In research, it serves two primary roles: as a selective probe for the System A amino acid transport pathway and as a building block in synthetic peptides to induce helical structures and increase stability against enzymatic degradation.

While not a direct cytotoxic agent, its transport is frequently upregulated in cancer cells to meet their high metabolic demands for amino acids, making the transport system a target of interest in oncology.

Core Research Applications of NSC 16590 (AIB)

Probing the System A Amino Acid Transport Pathway in Cancer

Cancer cells exhibit altered metabolism, including an increased uptake of amino acids to fuel rapid proliferation.[1][2] AIB is primarily transported into cells by the System A transporter , also known as Sodium-coupled Neutral Amino Acid Transporter (SNAT) , particularly subtypes SNAT1 and SNAT2. The uptake of AIB is positively correlated with cell growth rates.[3] This makes radiolabeled AIB a valuable tool for in vitro and in vivo studies, including Positron Emission Tomography (PET) imaging, to investigate tumor proliferation and the activity of this specific transport system.[3]

The following diagram illustrates the mechanism of AIB uptake via the System A transporter and its link to cancer cell proliferation.

Caption: AIB uptake via the System A transporter, linked to cancer cell proliferation.

Antifungal Properties

AIB is a component of certain fungal polypeptide antibiotics, such as alamethicin. Its presence can be used as a marker for this class of antibiotics, known as peptaibiotics. While AIB itself exhibits fungal inhibitory properties, specific IC50 values are not widely reported in literature, as its primary role is often as part of a larger active molecule.

This compound: The Deuterated Internal Standard

This compound is the deuterated form of 2-Aminoisobutyric Acid. In this molecule, six hydrogen atoms have been replaced with deuterium. Its primary and critical use in research is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[4][5]

The core principle is that a known amount of this compound is added to a sample at the beginning of the analytical process. Because it is chemically almost identical to the non-labeled AIB, it experiences the same variations during sample preparation (e.g., extraction, derivatization) and analysis (e.g., injection volume, ionization suppression).[6] However, due to its higher mass, it can be distinguished from the native AIB by the mass spectrometer. By comparing the signal intensity of the analyte (AIB) to that of the internal standard (this compound), highly accurate and precise quantification can be achieved.[7][8]

The following diagram outlines the workflow for using this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis using this compound.

Quantitative Data and Method Validation

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of an amino acid using a deuterated internal standard, which are representative of what would be expected for a method using this compound.

| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.998 |

| Linear Range | Dependent on application | 0.2 - 200 µM |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% |

| Matrix Effect (% CV) | ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% (CV < 15%) |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and synthesized from validated bioanalytical methods for amino acids.[9]

Experimental Protocols

Protocol for AIB Uptake Assay in Cultured Cancer Cells

This protocol describes a method to measure the uptake of NSC 16590 (AIB) in cancer cells, often using a radiolabeled version for ease of detection.

-

Cell Culture: Plate cancer cells (e.g., K562, human erythroleukemic cells) in 24-well plates and grow to logarithmic phase.[3]

-

Preparation of Uptake Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS).

-

Initiation of Uptake:

-

Wash cells twice with the uptake buffer.

-

Add 500 µL of uptake buffer containing a known concentration of radiolabeled AIB (e.g., [14C]AIB) to each well.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

-

Termination of Uptake:

-

Aspirate the uptake solution.

-

Wash the cells three times rapidly with ice-cold PBS to remove extracellular AIB.

-

-

Cell Lysis and Measurement:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Normalization:

-

Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).

-

Express the AIB uptake as nmol/mg protein/min.

-

Protocol for Quantification of AIB in Plasma using this compound

This protocol provides a representative method for the analysis of AIB in a biological matrix like plasma using LC-MS/MS with this compound as the internal standard.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of AIB and this compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of AIB.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes (e.g., ACQUITY UPLC BEH Amide column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to retain and elute AIB.

-

Flow Rate: e.g., 0.5 mL/min.

-

Injection Volume: e.g., 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both AIB and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the AIB and this compound MRM transitions.

-

Calculate the peak area ratio (AIB/NSC 16590-d6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of AIB in the unknown samples from the calibration curve.

-

The following diagram illustrates the logical flow for selecting a deuterated internal standard for a bioanalytical assay.

Caption: Decision pathway for selecting an internal standard in quantitative analysis.

References

- 1. Hubbing the Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of NSC 16590-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NSC 16590-d6, the deuterated form of 2-aminoisobutyric acid (AIB). Given the absence of a direct, published protocol for this compound, this document outlines a robust, proposed pathway based on established synthetic methodologies for the parent compound and general techniques for isotopic labeling. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic workflow and a relevant biological pathway.

Introduction to NSC 16590 (2-Aminoisobutyric Acid)

NSC 16590, chemically known as 2-aminoisobutyric acid (AIB) or 2-methylalanine, is a non-proteinogenic α-amino acid.[1] Its gem-dimethyl group at the α-carbon imparts significant conformational constraints, making it a potent helix inducer in peptides.[1] In drug development, the incorporation of AIB into peptide-based therapeutics is a key strategy to enhance their stability against enzymatic degradation. For instance, AIB has been used to replace alanine at position 8 in glucagon-like peptide-1 (GLP-1) receptor agonists to protect against degradation by dipeptidyl peptidase-4 (DPP-4).[2]

The deuterated analog, this compound, where the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as a valuable tool in pharmaceutical research. It can be used as an internal standard for quantitative mass spectrometry, to probe reaction mechanisms, and to potentially enhance the metabolic stability of AIB-containing peptides through the kinetic isotope effect.

Synthesis of NSC 16590 (2-Aminoisobutyric Acid)

The synthesis of the parent compound is a prerequisite for deuteration. Two classical and effective methods for the synthesis of α,α-disubstituted amino acids like AIB are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of a ketone (in this case, acetone) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[3][4]

Experimental Protocol:

-

Step 1: Formation of 2-amino-2-methylpropanenitrile. In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in water is prepared and cooled in an ice bath. Acetone is then added dropwise to the stirred solution. The reaction is allowed to proceed for several hours at room temperature. The resulting α-aminonitrile can be extracted with an organic solvent.

-

Step 2: Hydrolysis to 2-Aminoisobutyric Acid. The crude α-aminonitrile is then subjected to hydrolysis with a strong acid, such as concentrated hydrochloric acid (HCl), under reflux for several hours. After cooling, the solution is neutralized to precipitate the 2-aminoisobutyric acid. The product is then collected by filtration, washed, and dried.

Bucherer-Bergs Reaction

This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and potassium cyanide to produce a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[5][6]

Experimental Protocol:

-

Step 1: Synthesis of 5,5-Dimethylhydantoin. Acetone, potassium cyanide, and ammonium carbonate are reacted in a suitable solvent (e.g., aqueous ethanol) in a sealed vessel at elevated temperature (e.g., 60°C) for several hours. Upon cooling, the 5,5-dimethylhydantoin precipitates and can be collected by filtration.

-

Step 2: Hydrolysis to 2-Aminoisobutyric Acid. The 5,5-dimethylhydantoin is then hydrolyzed with a strong base (e.g., sodium hydroxide) or acid at elevated temperatures. A patent for a similar hydrolysis describes heating 5,5-dimethylhydantoin with calcium oxide in water in a high-pressure kettle at 140-180°C.[7] After hydrolysis, the reaction mixture is cooled and neutralized with an acid (e.g., by adding ammonium hydrogen carbonate) to precipitate the 2-aminoisobutyric acid.[7]

Quantitative Data for AIB Synthesis:

| Method | Starting Materials | Intermediate | Reported Yield | Reported Purity | Reference |

| Strecker Synthesis | Acetone, NH₄Cl, KCN | 2-amino-2-methylpropanenitrile | Good to high | Variable, requires purification | [3][4] |

| Bucherer-Bergs | Acetone, (NH₄)₂CO₃, KCN | 5,5-Dimethylhydantoin | Good to high | Variable, requires purification | [5][6] |

| Modified Bucherer-Bergs | 5,5-Dimethylhydantoin, CaO | - | >97% | >99.6% | [7] |

Proposed Synthesis of this compound

The synthesis of this compound can be approached by either starting with a deuterated precursor or by direct hydrogen-deuterium (H/D) exchange on the final AIB molecule. The latter is often more cost-effective.

Deuteration via H/D Exchange

This method involves the exchange of the C-H protons of the methyl groups with deuterium from a deuterium source, typically catalyzed by a metal or base.

Proposed Experimental Protocol:

-

Catalyst Selection: A transition metal catalyst, such as Palladium on carbon (Pd/C) or a Ruthenium complex, can be employed. Base-mediated deuteration using a strong base in a deuterated solvent is also a viable option.[8]

-

Deuterium Source: Deuterium oxide (D₂O) is a common and cost-effective deuterium source.[9] Deuterated DMSO (DMSO-d6) can also serve as both the solvent and deuterium source in base-mediated reactions.[8]

-

Reaction Conditions: 2-Aminoisobutyric acid (NSC 16590) is dissolved in an excess of D₂O with the chosen catalyst. The reaction mixture is heated under an inert atmosphere for an extended period (24-72 hours) to facilitate the exchange. The temperature will depend on the catalyst and needs to be optimized.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals, and by mass spectrometry to determine the level of deuterium incorporation.

Quantitative Data for Deuteration of Amino Acids and Related Molecules:

| Method | Substrate | Deuterium Source | Catalyst/Mediator | Deuterium Incorporation | Reference |

| Enzymatic | Various Amino Acids | D₂O | Aminotransferase | 85-95% (at Cα) | [10] |

| Metal-Catalyzed | Aromatic/Aliphatic Hydrocarbons | D₂O | Pd/C | High to complete | [11] |

| Base-Mediated | Various Organic Molecules | DMSO-d6 | KOtBu | High | [8] |

Purification and Characterization

Rigorous purification is essential to ensure the chemical and isotopic purity of this compound.

Purification Protocol:

-

Removal of Catalyst: If a heterogeneous catalyst like Pd/C is used, it can be removed by filtration through celite.

-

Solvent Removal: The deuterated solvent (e.g., D₂O) is removed under reduced pressure.

-

Chromatography: The crude product is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of the methyl proton signals, and ²H NMR can be used to confirm the presence of deuterium at the methyl positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

Visualizations

Synthetic Workflow

Caption: Synthetic pathways to this compound.

Biological Role of AIB in Peptide Stabilization

Caption: AIB enhances peptide stability against DPP-4.

References

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. news-medical.net [news-medical.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

- 7. CN106674033A - Preparation method of 2-aminoisobutyric acid - Google Patents [patents.google.com]

- 8. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Biological Role of 2-Aminoisobutyric Acid-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisobutyric acid (AIB), a non-proteinogenic α-amino acid, serves as a valuable tool in biomedical research and drug development. Its deuterated isotopologue, 2-Aminoisobutyric acid-d6 (AIB-d6), where the six hydrogen atoms of the two methyl groups are replaced with deuterium, is pivotal for quantitative bioanalytical assays. This technical guide provides a comprehensive overview of the biological role of AIB, focusing on its application as a tracer for amino acid transport systems and as a structural modifier in peptide-based therapeutics. Furthermore, it details the specific utility of AIB-d6 as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies. This document includes quantitative data on AIB transport, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in applying these molecules in their work.

Introduction: Understanding 2-Aminoisobutyric Acid and its Deuterated Analog

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid or 2-methylalanine, is an amino acid not found in the canonical set of 20 proteinogenic amino acids.[1] Its structure is unique due to the presence of two methyl groups on the α-carbon, which imparts significant steric hindrance and achirality. While rare in nature, it has been identified in meteorites and some fungal antibiotics, such as alamethicin.[1]

The primary biological significance of AIB stems from two key properties:

-

Metabolic Stability: AIB is largely non-metabolizable in most biological systems, making it an excellent tracer to study biological processes without the complication of downstream metabolic products.[2][3]

-

Conformational Constraint: The gem-dimethyl group strongly induces helical conformations (specifically 3₁₀-helices) in peptides.[1][4] This property is exploited in peptide drug design to enhance structural stability and resistance to proteolytic degradation.[4][5]

2-Aminoisobutyric acid-d6 (AIB-d6) is a stable isotope-labeled version of AIB. Its chemical properties and biological activity are identical to those of AIB. However, its increased mass due to the deuterium atoms allows it to be distinguished from endogenous or unlabeled AIB in mass spectrometry (MS) analyses. This makes AIB-d6 an ideal internal standard for accurate quantification of AIB in complex biological matrices during pharmacokinetic and metabolism studies.[6]

Biological Roles and Applications

The biological utility of AIB and by extension, AIB-d6, is not as a signaling molecule that triggers downstream cellular cascades, but rather as a tool to probe and modulate biological systems.

Tracer for Amino Acid Transport

AIB is a well-established model substrate for the sodium-dependent neutral amino acid transport System A. This system is responsible for the uptake of small, neutral amino acids like alanine, serine, and proline. Radiolabeled AIB, particularly with Carbon-11 ([¹¹C]AIB), is used as a tracer in Positron Emission Tomography (PET) to visualize and quantify System A activity in vivo.[7] This has significant applications in oncology, as many tumors exhibit upregulated amino acid transport to fuel their rapid growth.[8] PET imaging with [¹¹C]AIB can, therefore, be used for tumor detection and monitoring therapeutic response.[7]

Peptide and Protein Engineering

Incorporating AIB into peptide sequences is a common strategy in drug development to enhance their therapeutic properties. The conformational rigidity imposed by AIB can:

-

Increase Proteolytic Stability: By locking the peptide into a helical conformation, AIB can sterically hinder the access of proteases, thereby increasing the peptide's half-life in vivo.[4][9]

-

Improve Receptor Binding: A pre-organized helical structure can lead to a more favorable entropy of binding to target receptors.

-

Enhance Membrane Permeability: The increased hydrophobicity and stable conformation of AIB-containing peptides can facilitate their passage across biological membranes.[4]

A notable example is the modification of glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide, where an AIB residue is substituted for alanine to prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[5]

AIB-d6 in Quantitative Bioanalysis

The primary role of AIB-d6 is to serve as an internal standard in quantitative assays, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] In a typical pharmacokinetic study, a known amount of AIB-d6 is spiked into biological samples (e.g., plasma, tissue homogenates) containing the therapeutic agent (which may be AIB itself or an AIB-containing peptide). Because AIB-d6 has nearly identical chemical and physical properties to AIB, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. By comparing the MS signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved.

Quantitative Data: Kinetics of AIB Transport

The transport of AIB into cells via System A follows Michaelis-Menten kinetics. The key parameters are the maximal transport rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal transport rate.

| Biological System | Temperature (°C) | Km (mM) | Vmax (µmol/g wet wt/min) | Reference |

| Mouse Cerebrum Slices | 37 | 1.12 | 0.39 | [11] |

Signaling Pathways and Mechanisms of Action

It is crucial to reiterate that 2-Aminoisobutyric acid is not known to be a signaling molecule. Its biological effects are mediated through its interaction with amino acid transporters and its influence on the structure of peptides.

The primary "pathway" involving AIB is its transport into the cell, predominantly through the System A amino acid transporter . This is a symporter that couples the influx of neutral amino acids to the electrochemical gradient of sodium ions.

Experimental Protocols

Protocol for [¹¹C]AIB PET Imaging in a Preclinical Tumor Model

This protocol outlines a general procedure for assessing tumor amino acid transport using [¹¹C]AIB in a xenograft mouse model.

1. Animal Preparation:

- House tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells) in accordance with institutional guidelines.

- Fast the animals for 4-6 hours prior to imaging to reduce background signal from dietary amino acids.

- Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.

- Place the animal on the scanner bed with temperature monitoring and support.

2. Radiotracer Administration:

- Administer a bolus injection of [¹¹C]AIB (typically 3.7-7.4 MBq) via a tail vein catheter.

3. PET/CT Data Acquisition:

- Immediately following injection, begin a dynamic PET scan of the region encompassing the tumor for 60 minutes.

- Acquisition frames can be set as follows: 12 x 10s, 6 x 60s, 8 x 300s.

- Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

4. Image Reconstruction and Analysis:

- Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

- Co-register the PET images with the CT images.

- Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle).

- Generate time-activity curves (TACs) for each ROI.

- Calculate the Standardized Uptake Value (SUV) for the tumor at various time points to quantify tracer accumulation.

start [label="Animal Preparation\n(Fasting, Anesthesia)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

injection [label="[11C]AIB Injection\n(IV Bolus)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

scan [label="Dynamic PET/CT Scan\n(e.g., 60 min)", fillcolor="#FBBC05", fontcolor="#202124"];

reconstruction [label="Image Reconstruction\n(e.g., OSEM3D)", fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [label="Image Analysis\n(ROI Drawing, TACs, SUV)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

end [label="Quantitative Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> injection;

injection -> scan;

scan -> reconstruction;

reconstruction -> analysis;

analysis -> end;

}

Protocol for Pharmacokinetic Analysis using AIB-d6 and LC-MS/MS

This protocol describes the quantification of an AIB-containing peptide therapeutic in rat plasma.

1. Sample Collection:

- Administer the AIB-containing peptide to rats at the desired dose and route.

- Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

- Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

- Store plasma samples at -80°C until analysis.

2. Sample Preparation:

- Thaw plasma samples on ice.

- To a 50 µL aliquot of plasma, add 10 µL of the AIB-d6 internal standard working solution (at a known concentration).

- Add 150 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run with a suitable gradient.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and AIB-d6.

4. Data Analysis:

- Integrate the peak areas for the analyte and the AIB-d6 internal standard.

- Calculate the peak area ratio (Analyte/Internal Standard).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of known standards.

- Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

- Use the concentration-time data to perform pharmacokinetic modeling.

start [label="Plasma Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

spike [label="Spike with AIB-d6\n(Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

precip [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];

centrifuge [label="Centrifugation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

lcms [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

analysis [label="Data Analysis\n(Peak Area Ratio, Calibration Curve)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pk_params [label="Pharmacokinetic Parameters\n(Cmax, T1/2, AUC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> spike -> precip -> centrifuge -> lcms -> analysis -> pk_params;

}

Workflow for LC-MS/MS-based pharmacokinetic analysis.

Protocol for Assessing Peptide Helicity using Circular Dichroism

This protocol details the steps to determine the secondary structure of a synthetic peptide containing AIB.

1. Sample Preparation:

* Synthesize and purify the peptide to >95% purity.

* Accurately determine the peptide concentration (e.g., by quantitative amino acid analysis).

* Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.

* For analysis, dilute the peptide to a final concentration of 0.1-0.2 mg/mL.

2. Instrument Setup:

* Turn on the Circular Dichroism (CD) spectropolarimeter and the nitrogen gas purge. Allow the instrument to stabilize.

* Set the acquisition parameters:

* Wavelength Range: 190-260 nm

* Data Pitch: 1.0 nm

* Scanning Speed: 50 nm/min

* Bandwidth: 1.0 nm

* Accumulations: 3-5 scans

3. Data Collection:

* Use a quartz cuvette with a 1 mm path length.

* Record a baseline spectrum of the buffer alone.

* Rinse the cuvette thoroughly with the peptide solution.

* Record the CD spectrum of the peptide sample.

4. Data Processing and Analysis:

* Subtract the buffer baseline spectrum from the peptide spectrum.

* Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula:

[θ] = (Observed Ellipticity * 100 * Mean Residue Weight) / (Concentration in mg/mL * Pathlength in cm)

* Analyze the resulting spectrum. A characteristic α-helical structure will show two negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm.

* Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.

Conclusion

2-Aminoisobutyric acid and its deuterated analog, AIB-d6, are powerful tools in modern biomedical research and drug development. Their value lies not in direct biological signaling, but in their unique physicochemical properties. AIB's metabolic stability and defined transport mechanism make it an invaluable tracer for studying amino acid metabolism, particularly in cancer research using PET imaging. Its strong helix-inducing propensity provides a rational design element for creating more stable and effective peptide therapeutics. AIB-d6 is the essential counterpart for robust, accurate quantification in preclinical and clinical studies, ensuring the reliable assessment of pharmacokinetics and metabolism. The protocols and data presented in this guide offer a framework for researchers to effectively utilize these compounds to advance their scientific objectives.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid kinetics and the response to nutrition in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple route to [11C]N-Me labeling of aminosuberic acid for proof of feasibility imaging of the x(C)⁻ transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The rate equation and activation energies for the uptake of α-aminoisobutyric acid by mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Labeling and Stability of NSC 16590-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling and stability of NSC 16590-d6, a deuterated form of α-aminoisobutyric acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards or tracers in their studies.

Introduction to this compound

This compound is the deuterium-labeled analog of NSC 16590, also known as α,α-Dimethylglycine or α-aminoisobutanoic acid.[1] The "-d6" designation indicates that six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical applications, particularly in mass spectrometry-based quantification, where it serves as an ideal internal standard.[1][2] The near-identical chemical properties to its unlabeled counterpart ensure similar behavior during sample preparation and analysis, while the mass difference allows for clear differentiation.[3]

Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making such labeled compounds useful in drug development research beyond their role as analytical standards.[1][2]

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | α,α-Dimethylglycine-d6, α-Aminoisobutanoic acid-d6 |

| Molecular Formula | C4H3D6NO2 |

| Appearance | White crystals |

| Primary Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Tracer[1][2] |

Isotopic Labeling and Purity Assessment

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity and the stability of the deuterium labels. High isotopic purity ensures accurate quantification by minimizing interference from unlabeled or partially labeled species.

Synthesis of Deuterated α-Aminoisobutyric Acid

While specific synthesis routes for commercial this compound are proprietary, a common and effective method for the α-deuteration of amino acids is through the formation of a Schiff base intermediate in the presence of a deuterium source.[4]

This protocol is a conceptual representation based on established methods for deuterating amino acids.[4][5]

-

Schiff Base Formation: α-Aminoisobutyric acid is reacted with a suitable aldehyde (e.g., benzaldehyde) in a deuterated solvent such as acetic acid-d4. This reaction forms a Schiff base intermediate.

-

Deuterium Exchange: The acidic proton at the α-carbon is in equilibrium and can be exchanged with deuterium from the solvent. For α,α-dimethylglycine, the focus is on labeling the methyl groups, which would require a different strategy, likely starting from deuterated precursors. A plausible route is the Strecker synthesis using acetone-d6.[5]

-

Hydrolysis: The deuterated Schiff base is then hydrolyzed to yield the deuterated amino acid.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is used. Electrospray ionization (ESI) is a common ionization technique for amino acids.[6][8]

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis: The relative abundances of the different isotopologues (d0 to d6) are measured. The isotopic purity is calculated based on the signal intensity of the fully deuterated (d6) species relative to the sum of all isotopologue signals.[6][8]

Table 2: Representative Isotopic Purity Data for a Deuterated Standard

| Isotopologue | Relative Abundance (%) |

| d0 | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.2 |

| d3 | 0.5 |

| d4 | 1.5 |

| d5 | 5.0 |

| d6 | 92.7 |

| Isotopic Purity | > 98% (d5+d6) |

Note: This table represents typical data for a highly enriched deuterated compound and is for illustrative purposes. The distribution of isotopologues follows a statistical pattern based on the isotopic enrichment of the starting materials.[9]

Stability and Storage

The stability of the deuterium labels in this compound is crucial for its long-term use as a reliable internal standard. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity.

Factors Affecting Stability

-

Solvent: Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange. Aprotic solvents are generally preferred for long-term storage of solutions.[10]

-

Temperature: Higher temperatures can increase the rate of degradation and H/D exchange.[11]

-

pH: Extreme pH values can catalyze H/D exchange. Neutral or near-neutral pH is generally recommended for aqueous solutions.[11]

-

Light: Photodegradation can be a concern for some organic molecules. Storage in the dark or in amber vials is a good practice.[11]

Recommended Storage Conditions

-

Solid Form: Store at -20°C or colder in a desiccator to protect from moisture.[10]

-

Solutions: Store in a well-sealed vial at 2-8°C for short-term use and -20°C for long-term storage.[10] Use high-purity aprotic solvents like acetonitrile or methanol for preparing stock solutions.[10]

-

Sample Preparation: Prepare solutions of this compound in various solvents (e.g., methanol, water at different pH values) and at different concentrations.

-

Storage: Store the solutions under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Use HRMS to determine the isotopic purity at each time point and an appropriate chromatographic method (e.g., LC-MS) to assess chemical purity and concentration.

-

Evaluation: The compound is considered stable if the isotopic and chemical purity remain within an acceptable range (e.g., ±5%) of the initial values.

Table 3: Illustrative Stability Data for a Deuterated Standard in Solution

| Storage Condition | Time (Months) | Isotopic Purity (%) | Chemical Purity (%) |

| -20°C, Aprotic Solvent | 0 | 99.5 | 99.8 |

| 6 | 99.4 | 99.7 | |

| 12 | 99.5 | 99.6 | |

| 4°C, Aprotic Solvent | 0 | 99.5 | 99.8 |

| 6 | 99.3 | 99.5 | |

| 12 | 99.1 | 99.2 | |

| Room Temp, Aqueous (pH 7) | 0 | 99.5 | 99.8 |

| 1 | 99.0 | 99.4 | |

| 3 | 98.2 | 98.9 |

Note: This table is for illustrative purposes and represents typical stability trends.

Mechanism of Action in Biological Systems

The unlabeled counterpart of this compound, α-aminoisobutyric acid (AIB), is known to be an inhibitor of ethylene biosynthesis in plants.[12][13][14] Ethylene is a plant hormone that regulates many aspects of growth and development.

The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase, followed by the conversion of ACC to ethylene by ACC oxidase.[12] AIB acts as a competitive inhibitor of ACC oxidase, thereby blocking the final step of ethylene production.[12][14]

Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by α-aminoisobutyric acid.

Caption: Ethylene biosynthesis pathway and inhibition by AIB.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Quality Control Analysis Workflow

Caption: Quality control workflow for this compound.

Conclusion

This compound is a valuable tool for researchers requiring a stable, isotopically labeled internal standard for the quantification of α-aminoisobutyric acid. Its utility is contingent on high isotopic purity and stability. This guide has provided an overview of the synthesis, analysis, and stability considerations for this compound, based on established principles for deuterated compounds. Adherence to proper storage and handling protocols is essential to maintain the integrity of this standard and ensure the accuracy of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibitors of ethylene synthesis inhibit auxin-induced stomatal opening in epidermis detached from leaves of Vicia faba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of aminoisobutyric acid on 1-aminocyclopropane-1-carboxylic acid uptake, ethylene production and content of ACC in water-stressed tomato plants [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to NSC 16590 (2-Aminoisobutyric Acid): Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, more commonly known as 2-Aminoisobutyric acid (AIB), is a non-proteinogenic α-amino acid.[1][2] While the designation NSC 16590 exists within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, the compound is primarily recognized and studied under its chemical name and various synonyms, including α,α-Dimethylglycine, 2-Methylalanine, and H-Aib-OH.[1][2] AIB is a rare amino acid in nature, having been identified in meteorites and as a component of some antibiotics of fungal origin, such as alamethicin.[1] This guide provides a comprehensive overview of the discovery, properties, synthesis, and, most significantly, the modern applications of 2-Aminoisobutyric acid in the field of drug development, particularly in peptide-based therapeutics.

Discovery and History

2-Aminoisobutyric acid was first discovered in human urine in 1951.[3][4] It is considered an end-product of pyrimidine metabolism.[1][2] Its presence in the NCI repository (as NSC 16590) indicates its inclusion in anticancer screening programs, though it has not been developed as a standalone therapeutic agent. The primary historical and ongoing interest in AIB stems from its unique structural properties and their impact on peptide conformation and stability.

Chemical and Physical Properties

2-Aminoisobutyric acid is characterized by a gem-dimethyl group at the α-carbon, which imparts significant steric hindrance and removes chirality.[5] These features are central to its biological and chemical utility.

| Property | Value | Reference |

| Chemical Formula | C4H9NO2 | [1] |

| Molar Mass | 103.12 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 204.4 °C | [1] |

| Solubility in water | Soluble | [1] |

| pKa (carboxyl) | 2.36 | [1] |

| pKa (amino) | 10.21 | [1] |

| Synonyms | α-Aminoisobutyric acid, AIB, α-methylalanine, 2-methylalanine, α,α-Dimethylglycine | [1][6] |

Synthesis

The laboratory-scale synthesis of 2-Aminoisobutyric acid is well-established.

Experimental Protocol: Synthesis from Acetone Cyanohydrin

A common laboratory preparation involves the reaction of acetone cyanohydrin with ammonia, followed by hydrolysis.[1]

-

Step 1: Amination of Acetone Cyanohydrin: Acetone cyanohydrin is treated with an excess of ammonia. This reaction results in the formation of 2-amino-2-methylpropanenitrile.

-

Step 2: Hydrolysis: The resulting aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This process converts the nitrile group into a carboxylic acid, yielding 2-Aminoisobutyric acid.

More complex, enantiomerically enriched syntheses have also been developed, for instance, through the alkylation of derivatives of natural amino acids like L-alanine.[7][8]

Biological Activity and Mechanism of Action

The primary biological effect of 2-Aminoisobutyric acid is its potent ability to induce helical conformations in peptides.[1][5] The steric hindrance from the gem-dimethyl group restricts the rotational freedom of the peptide backbone, favoring the formation of 310-helices.[1] This property is not a direct interaction with a specific signaling pathway in the manner of a targeted drug, but rather a structural influence that can be leveraged in drug design.

Applications in Drug Development

The most significant application of AIB in modern pharmacology is its incorporation into peptide therapeutics to enhance their metabolic stability.[5][9][10]

Enhancing Proteolytic Resistance

Peptide drugs are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The quaternary carbon of AIB sterically hinders the approach of proteases, preventing cleavage of the peptide backbone.[5]

-

Example: GLP-1 Receptor Agonists: In the development of treatments for type 2 diabetes, AIB has been successfully incorporated into glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, semaglutide and tirzepatide utilize an AIB residue to replace the native alanine at position 2.[9][10] This substitution blocks cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending the half-life of these drugs in vivo.[10]

Workflow for Incorporating AIB into a Peptide Therapeutic

Caption: Workflow for enhancing peptide stability using AIB.

Amino Acid Transport Studies

Radiolabeled AIB has been utilized as a research tool to study amino acid transport systems.[11] Because it is not metabolized, its uptake and efflux can be measured to characterize the activity of amino acid transporters in various cell types, a process that has been used to investigate the effects of insulin and other agents on muscle tissue.[11]

Signaling Pathway Modulation (Indirect)

While AIB itself does not directly target a specific signaling pathway, its incorporation into a peptide therapeutic can profoundly affect the downstream signaling of that peptide's target receptor.

Caption: AIB incorporation blocks enzymatic degradation.

Conclusion

NSC 16590, or 2-Aminoisobutyric acid, represents a fascinating case of a molecule with a modest history as a standalone entity in drug screening that has become a critical tool in modern drug development. Its unique structural feature—the gem-dimethyl group—provides a powerful method for enhancing the metabolic stability and therapeutic potential of peptide-based drugs. For researchers and professionals in drug development, AIB is not a therapeutic agent in itself but a key building block for creating more robust and effective peptide medicines. Its successful application in blockbuster drugs for metabolic diseases underscores the importance of understanding the chemical and physical properties of non-proteinogenic amino acids in designing the next generation of therapeutics.

References

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alpha-aminoisobutyric acid transport in rat soleus muscle and its modification by membrane stabilizers and insulin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC 16590-d6: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for NSC 16590-d6, a deuterated form of 2-Aminoisobutyric acid. It is intended for laboratory personnel and researchers who will be handling this compound. This document outlines the known hazards, safe handling procedures, storage requirements, and disposal methods. Additionally, it offers insights into the experimental applications of this unique non-proteinogenic amino acid.

Chemical Identification and Physical Properties

This compound is the deuterated isotopologue of NSC 16590, which is chemically known as 2-Aminoisobutyric acid (Aib) or 2-Methylalanine. The deuteration is typically on the two methyl groups.

| Property | Value | Reference |

| Chemical Name | 2-Amino-2-methylpropanoic acid-d6 | N/A |

| Synonyms | This compound, 2-Methylalanine-d6, Aib-d6 | N/A |

| Molecular Formula | C₄H₃D₆NO₂ | N/A |

| Molecular Weight | 109.16 g/mol (approx.) | N/A |

| CAS Number | 50348-93-1 (for hydrochloride salt) | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

Safety Data Sheet (SDS) Summary

Hazard Identification

-

GHS Classification: May cause eye irritation.[3][4] Some sources indicate it may also cause skin and respiratory tract irritation.[5]

-

Pictogram:

-

GHS07 (Exclamation Mark)[4]

-

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Emits toxic fumes under fire conditions.[6]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 3. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Handling and Storage

Handling

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.

-

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Storage

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.[7]

Experimental Protocols and Applications

2-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its unique structural feature is the presence of two methyl groups on the alpha-carbon, which imparts significant conformational constraints.

Key Experimental Uses

-

Peptide and Protein Design: Aib is a strong helix inducer in peptides.[2] Its incorporation into a peptide sequence promotes the formation of a helical secondary structure. This property is valuable in the design of synthetic peptides with specific three-dimensional structures and biological activities.

-

Metabolic Tracer: As a deuterated compound, this compound can be used as a tracer in metabolic studies. Its fate in biological systems can be monitored using techniques like mass spectrometry or NMR spectroscopy.

-

Drug Development: Aib is used to modify peptide-based drugs to increase their stability against enzymatic degradation. A notable example is the GLP-1 receptor agonist semaglutide, where Aib is substituted for alanine to protect the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[8]

General Experimental Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common technique where Aib (or Aib-d6) might be incorporated.

Signaling Pathways and Biological Role

Currently, there is no evidence to suggest that 2-Aminoisobutyric acid is directly involved in specific signaling pathways as a signaling molecule itself. Its primary biological significance lies in its structural role when incorporated into peptides.

It is important to distinguish α-aminoisobutyric acid (Aib) from its isomer, β-aminoisobutyric acid (BAIBA). BAIBA is a myokine, a molecule produced by muscle cells during exercise, and has been shown to be involved in metabolic regulation, including the "browning" of white adipose tissue and improving insulin sensitivity.[9][10][11] NSC 16590 is the alpha-isomer and should not be confused with the metabolic signaling activities of the beta-isomer.

The following diagram illustrates the distinct roles of these two isomers:

NCI Developmental Therapeutics Program (DTP) Data

As of the last update, publicly available screening data from the NCI's DTP for NSC 16590 does not indicate significant anticancer activity in the NCI-60 human tumor cell line screen. Researchers interested in obtaining this compound for non-clinical research may be able to do so through the NCI DTP repository, subject to availability and their specific request procedures.[12]

Disposal Considerations

Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet for 2-Aminoisobutyric acid and should be used in conjunction with established laboratory safety protocols.

References

- 1. The basic experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. DTP Bulk Data for Download - NCI [dctd.cancer.gov]

- 4. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]

- 6. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 10. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

An In-depth Technical Guide to the Commercial Availability and Applications of NSC 16590-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NSC 16590-d6, its non-deuterated counterpart 2-aminoisobutyric acid (AIB), and their applications in biomedical research and drug development. It includes information on commercial availability, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

NSC 16590 is the National Cancer Institute (NCI) designation for the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB), also known as 2-methylalanine. Its deuterated form, this compound (α,α-Dimethylglycine-d6), is a stable isotope-labeled analog valuable for a range of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

AIB's unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints on peptide backbones. This property has made it a valuable tool in peptide and protein engineering to induce and stabilize helical structures, thereby enhancing metabolic stability and bioavailability of peptide-based therapeutics. Furthermore, as a non-metabolizable amino acid, AIB serves as a specific tracer for studying amino acid transport systems, offering insights into cellular metabolism and signaling pathways crucial in various physiological and pathological states, including cancer.

Commercial Availability of this compound

This compound is commercially available from specialized chemical suppliers. Its primary use is in research and development, particularly as a tracer or internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Notes |

| MedChemExpress | This compound (α,α-Dimethylglycine-d6) | HY-Y0124S | 50348-93-1 | 99.72% | Sold for research use only. |

Quantitative Data: Physicochemical Properties of 2-Aminoisobutyric Acid (AIB)

The following table summarizes key physicochemical properties of the non-deuterated form, 2-aminoisobutyric acid (AIB).

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1][2] |

| Molar Mass | 103.12 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C | [] |

| Density | 1.09 g/mL | [1] |

| Solubility | Very easily soluble in water; poorly soluble in alcohol. | [4] |

| pKa1 (Carboxyl) | ~2.3 | [5] |

| pKa2 (Amino) | ~10.2 | [5] |

| Isoelectric Point (pI) | ~6.3 | [5] |

Key Applications and Signaling Pathways

Peptide and Protein Engineering

The incorporation of AIB into peptide sequences is a widely used strategy in drug development to enhance their therapeutic potential. The gem-dimethyl group of AIB restricts the peptide backbone's conformational flexibility, promoting the formation of stable α-helical or 3₁₀-helical structures.[6][7] This structural stabilization leads to several advantageous properties:

-

Increased Proteolytic Resistance: The steric hindrance provided by the dimethyl group protects the peptide from degradation by proteases, extending its in vivo half-life.[8]

-

Enhanced Bioavailability: The stabilized helical conformation can improve the peptide's ability to cross biological membranes.

-

Improved Receptor Binding: By pre-organizing the peptide into its bioactive conformation, AIB can enhance its affinity and specificity for its target receptor.

A notable example is the modification of antimicrobial peptides, where AIB incorporation can increase their potency against bacterial strains.[7]

Probing Amino Acid Transport and mTORC1 Signaling

AIB is a specific substrate for the System A amino acid transporters, particularly SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2).[9] Since AIB is not metabolized, it is an excellent tool to study the activity and regulation of this transport system.[10] The System A transporters are crucial for providing cells with neutral amino acids, and their activity is linked to the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[11][12]

In cancer cells, the demand for amino acids is high to support rapid growth. Consequently, amino acid transporters like SNAT2 are often upregulated.[13][14] The uptake of amino acids via these transporters is a key signal for mTORC1 activation. Therefore, NSC 16590 (AIB) and its deuterated analog can be used to investigate this critical signaling axis in cancer biology and for the development of novel therapeutic strategies that target cancer cell metabolism.[15][16]

Amino Acid Transport and mTORC1 Signaling Pathway

Experimental Protocols

Amino Acid Transport Assay Using Radiolabeled AIB

This protocol describes a general method for measuring the uptake of AIB into cultured cells.

Materials:

-

Cultured mammalian cells

-

[¹⁴C]- or [³H]-labeled 2-aminoisobutyric acid

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate (e.g., 24-well) and grow to the desired confluency.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Initiation of Uptake: Add HBSS containing a known concentration of radiolabeled AIB to each well to start the uptake.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes, depending on the cell type and experimental goals).

-

Termination of Uptake: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per milligram of protein).

Quantitative Analysis of Amino Acids by LC-MS/MS using this compound

This protocol outlines a general workflow for the quantification of amino acids in a biological matrix (e.g., plasma) using this compound as an internal standard for AIB or similar amino acids.

Materials:

-

Biological sample (e.g., plasma)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

To a small volume of the sample (e.g., 10 µL of plasma), add a protein precipitation solvent (e.g., 90 µL of ACN) containing a known concentration of this compound.

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the amino acids using an appropriate chromatographic gradient.

-

Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for AIB and this compound need to be optimized.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of AIB spiked into the same biological matrix.

-

Calculate the ratio of the peak area of the analyte (AIB) to the peak area of the internal standard (this compound).

-